molecular formula C8H5BrClN B174802 5-Bromo-6-chloro-1H-indole CAS No. 122531-09-3

5-Bromo-6-chloro-1H-indole

Cat. No.: B174802
CAS No.: 122531-09-3
M. Wt: 230.49 g/mol
InChI Key: SMZUROGBNBCCPT-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1H-indole is a heterocyclic aromatic organic compound with the molecular formula C8H5BrClN. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The compound is characterized by the presence of bromine and chlorine atoms at the 5 and 6 positions of the indole ring, respectively .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloro-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, which are facilitated by the electron-rich indole ring. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with enzymes and proteins. For instance, this compound has been shown to inhibit certain kinases by binding to their active sites, thereby modulating their activity. Additionally, it can interact with DNA and RNA, influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating kinase activity, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in cell function. Furthermore, it has been reported to affect gene expression by interacting with transcription factors and regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to a decrease in enzyme function. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, resulting in irreversible inhibition. The compound also influences gene expression by binding to DNA and RNA, thereby affecting transcription and translation processes. These molecular interactions highlight the versatility of this compound in modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the cellular effects of this compound may diminish as the compound is metabolized or degraded. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in potential cytotoxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its localization and accumulation. These interactions play a critical role in determining the biological activity and efficacy of the compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. For example, nuclear localization of this compound can enhance its interaction with DNA and transcription factors, thereby modulating gene expression. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination and chlorination of indole using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-chloro-1H-indole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 5-Bromoindole
  • 6-Chloroindole
  • 5,6-Dibromoindole
  • 5,6-Dichloroindole

Comparison: Compared to these similar compounds, 5-Bromo-6-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-bromo-6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZUROGBNBCCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560074
Record name 5-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122531-09-3
Record name 5-Bromo-6-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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